molecular formula C9H7ClO3 B3045867 2-Acetyl-5-chlorobenzoic acid CAS No. 115382-34-8

2-Acetyl-5-chlorobenzoic acid

Cat. No.: B3045867
CAS No.: 115382-34-8
M. Wt: 198.6 g/mol
InChI Key: ABRNBYGTHSFKKS-UHFFFAOYSA-N
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Description

2-Acetyl-5-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group and a chlorine atom attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-chlorobenzoic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-5-chlorobenzoic acid.

    Reduction: 2-Hydroxy-5-chlorobenzoic acid.

    Substitution: 2-Acetyl-5-aminobenzoic acid or 2-Acetyl-5-thiolbenzoic acid.

Scientific Research Applications

2-Acetyl-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical processes. The presence of the acetyl and chlorine groups can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzoic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

    5-Chlorobenzoic acid: Lacks the acetyl group, affecting its chemical behavior.

    2-Acetyl-4-chlorobenzoic acid: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

2-Acetyl-5-chlorobenzoic acid is unique due to the specific positioning of the acetyl and chlorine groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

2-acetyl-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNBYGTHSFKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459410
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115382-34-8
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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